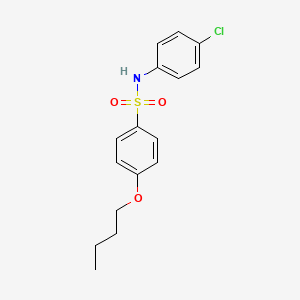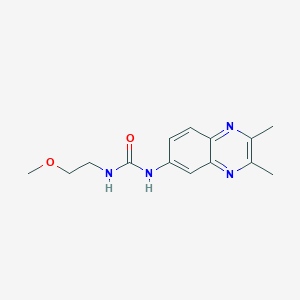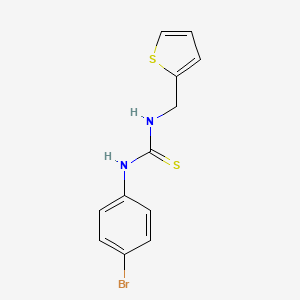
N-cyclohexyl-2,2,4,6-tetramethyl-3,4-dihydro-1(2H)-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-2,2,4,6-tetramethyl-3,4-dihydro-1(2H)-quinolinecarboxamide, also known as CTDMQ, is a synthetic compound that belongs to the quinolinecarboxamide family. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
作用機序
N-cyclohexyl-2,2,4,6-tetramethyl-3,4-dihydro-1(2H)-quinolinecarboxamide acts as a competitive antagonist at muscarinic receptors, preventing the binding of acetylcholine and inhibiting downstream signaling pathways. This results in a reduction in cholinergic neurotransmission, which can have various effects on the brain and other organs.
Biochemical and Physiological Effects:
N-cyclohexyl-2,2,4,6-tetramethyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been shown to have a number of biochemical and physiological effects, including a reduction in acetylcholine release, a decrease in hippocampal long-term potentiation, and an increase in the activity of certain enzymes involved in oxidative stress. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of N-cyclohexyl-2,2,4,6-tetramethyl-3,4-dihydro-1(2H)-quinolinecarboxamide is its selectivity for muscarinic receptors, which allows for specific targeting of the cholinergic system in the brain. However, its use is limited by its relatively low potency and the need for high concentrations to achieve significant effects. Additionally, its effects may be influenced by factors such as the age and sex of the animal model used.
将来の方向性
There are several potential future directions for research on N-cyclohexyl-2,2,4,6-tetramethyl-3,4-dihydro-1(2H)-quinolinecarboxamide, including:
1. Investigating its effects on other neurotransmitter systems, such as the dopaminergic and serotonergic systems.
2. Exploring its potential therapeutic applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's.
3. Developing more potent analogs of N-cyclohexyl-2,2,4,6-tetramethyl-3,4-dihydro-1(2H)-quinolinecarboxamide with improved selectivity and efficacy.
4. Investigating the effects of N-cyclohexyl-2,2,4,6-tetramethyl-3,4-dihydro-1(2H)-quinolinecarboxamide on different brain regions and circuits, and how these effects may be modulated by other factors such as stress and aging.
5. Studying the potential interactions between N-cyclohexyl-2,2,4,6-tetramethyl-3,4-dihydro-1(2H)-quinolinecarboxamide and other drugs or compounds, and how these interactions may affect its efficacy and safety.
合成法
N-cyclohexyl-2,2,4,6-tetramethyl-3,4-dihydro-1(2H)-quinolinecarboxamide can be synthesized using a multi-step process involving the reaction of cyclohexylamine with 2,4,6-trimethylbenzaldehyde to form the corresponding imine. This intermediate is then reduced with sodium borohydride to yield the desired product, N-cyclohexyl-2,2,4,6-tetramethyl-3,4-dihydro-1(2H)-quinolinecarboxamide.
科学的研究の応用
N-cyclohexyl-2,2,4,6-tetramethyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been used in various scientific research studies, primarily as a tool to investigate the role of the cholinergic system in the brain. It has been shown to selectively block the binding of acetylcholine to muscarinic receptors, which are involved in a wide range of physiological processes, including learning and memory.
特性
IUPAC Name |
N-cyclohexyl-2,2,4,6-tetramethyl-3,4-dihydroquinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O/c1-14-10-11-18-17(12-14)15(2)13-20(3,4)22(18)19(23)21-16-8-6-5-7-9-16/h10-12,15-16H,5-9,13H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCKDIBWNOAAIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C2=C1C=C(C=C2)C)C(=O)NC3CCCCC3)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-fluoro-5-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid](/img/structure/B5150640.png)
![10-(3-chlorophenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5150651.png)
![N-(3-methoxyphenyl)-15-methyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B5150658.png)
![4-(2,3,4-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5150675.png)


![2-({1-[3-(benzyloxy)-2-hydroxypropyl]-4-piperidinyl}carbonyl)-N-phenylhydrazinecarbothioamide](/img/structure/B5150698.png)


![N'-(3-methoxypropyl)-N-methyl-N-(2-pyridinylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5150721.png)

![3-(3,4-dimethoxyphenyl)-6-methoxy-1H-benzo[de]cinnoline](/img/structure/B5150730.png)
![2-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-1-isopropyl-4-methylbenzene](/img/structure/B5150731.png)
![2-(3,4-dimethoxyphenyl)-N-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methylethanamine](/img/structure/B5150737.png)